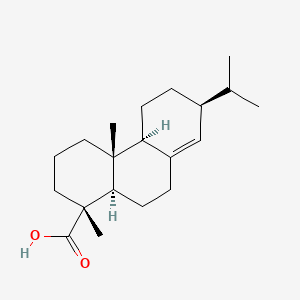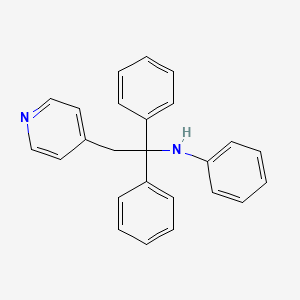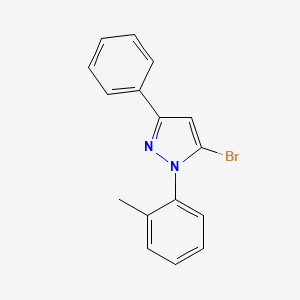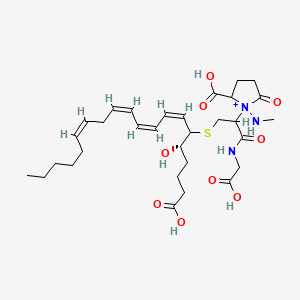
8(14)-Abietenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8(14)-Abietenic acid is a naturally occurring diterpenoid resin acid found in the oleoresin of coniferous trees. It is a member of the abietane family of diterpenes and is known for its various biological activities. The compound has a molecular formula of C20H30O2 and is characterized by its tricyclic structure with a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8(14)-Abietenic acid typically involves the oxidation of abietic acid, which is another diterpenoid resin acid. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of abietic acid from pine resin followed by its chemical oxidation. The process includes:
- Extraction of pine resin.
- Purification of abietic acid.
- Oxidation of abietic acid to this compound using suitable oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions: 8(14)-Abietenic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 8(14)-Abietenol.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
8(14)-Abietenic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Industry: Used in the production of varnishes, adhesives, and other resin-based products.
Wirkmechanismus
The mechanism of action of 8(14)-Abietenic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s carboxylic acid group plays a crucial role in its binding to target proteins, leading to the modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Abietic Acid: A precursor to 8(14)-Abietenic acid with similar biological activities.
Dehydroabietic Acid: Another oxidized derivative of abietic acid with distinct properties.
Pimaric Acid: A related diterpenoid resin acid with different structural features.
Uniqueness of this compound: this compound is unique due to its specific tricyclic structure and the presence of a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
19407-37-5 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16+,17-,19-,20-/m1/s1 |
InChI-Schlüssel |
BTAURFWABMSODR-NZODBCNPSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
Kanonische SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)


![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)





